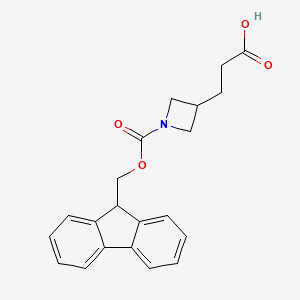

![molecular formula C15H15FN2O2 B2687204 2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-methyl-2-oxoacetamide CAS No. 866156-58-3](/img/structure/B2687204.png)

2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-methyl-2-oxoacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The pyrrole ring is substituted with a 4-fluorophenyl group and a 2,5-dimethyl group. The molecule also contains a N-methyl-2-oxoacetamide group.

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, pyrrole derivatives can be synthesized through various methods, including multi-component reactions .Molecular Structure Analysis

The molecular structure of this compound would be determined by techniques such as X-ray crystallography . The fluorophenyl group, dimethyl group, and N-methyl-2-oxoacetamide group would contribute to the overall geometry and electronic structure of the molecule.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the pyrrole ring and the various substituents. The electron-rich nature of the pyrrole ring could make it susceptible to electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry could be used to characterize the compound .Wissenschaftliche Forschungsanwendungen

Radioligand Development for PET Imaging

Compounds structurally related to "2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-methyl-2-oxoacetamide" have been developed as selective radioligands for imaging with positron emission tomography (PET). For instance, the development of [18F]DPA-714, a compound used for imaging the translocator protein (18 kDa) with PET, highlights the importance of incorporating fluorine atoms for radiolabeling and in vivo imaging applications. Such compounds are valuable in neuroscience research, offering insights into neuroinflammation and neurodegenerative diseases (Dollé et al., 2008).

Antipsychotic Potential

Research into compounds with similar structural features has explored their potential as novel antipsychotic agents. These studies focus on their behavioral profiles in animal tests, examining their interactions with dopamine receptors and other targets relevant to antipsychotic effects. The findings suggest a new avenue for developing antipsychotic drugs that may offer benefits over currently available treatments (Wise et al., 1987).

Anti-inflammatory Activity

Some derivatives of structurally related compounds have shown significant anti-inflammatory activity. These findings are crucial for the development of new anti-inflammatory drugs, which can be used to treat various inflammatory conditions (Sunder & Maleraju, 2013).

G-Quadruplex Stabilization and Cytotoxic Activity

Macrocyclic compounds with pyridyl and polyoxazole rings, showing structural similarities, have been investigated for their ability to stabilize G-quadruplex DNA. This property is associated with cytotoxic activity against cancer cells, suggesting potential applications in cancer therapy (Blankson et al., 2013).

Metabolite Detection in Human Liver Microsomes and Urine

The metabolism of related compounds, including the detection of new N-oxidized metabolites, has been studied using human liver microsomes and urine samples from patients. These studies are essential for understanding the pharmacokinetics and potential toxicology of new therapeutic agents (Goda et al., 2006).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that indole derivatives interact with their targets, leading to changes that result in their various biological activities .

Biochemical Pathways

Indole derivatives are known to affect multiple pathways, leading to their diverse biological activities .

Result of Action

It is known that indole derivatives have diverse biological activities, suggesting that they have a range of molecular and cellular effects .

Biochemische Analyse

Biochemical Properties

The compound, due to its structural features, could potentially interact with various enzymes, proteins, and other biomolecules. The presence of the fluorophenyl and pyrrol groups might allow it to bind to specific receptors or enzymes, influencing their activity

Cellular Effects

The compound could potentially influence various types of cells and cellular processes. It might impact cell signaling pathways, gene expression, and cellular metabolism. The fluorophenyl and pyrrol groups in the compound could potentially interact with cellular components, influencing their function

Molecular Mechanism

The compound could potentially exert its effects at the molecular level through various mechanisms. These might include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The fluorophenyl and pyrrol groups in the compound could potentially interact with biomolecules, influencing their function

Eigenschaften

IUPAC Name |

2-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-N-methyl-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O2/c1-9-8-13(14(19)15(20)17-3)10(2)18(9)12-6-4-11(16)5-7-12/h4-8H,1-3H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTAPYJUDCKTRLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C(=O)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2687123.png)

![[2-(3-Chloro-4-methylanilino)-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2687124.png)

![N'-[4-(2,4-dimethyl-1,3-thiazol-5-yl)pyrimidin-2-yl]-N-hydroxymethanimidamide](/img/structure/B2687126.png)

![4-hydroxy-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2687129.png)

![3-(4-chlorophenyl)sulfanyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2687135.png)

![3,4,5-trimethoxy-N-(5-((2-methoxyethyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)benzamide](/img/structure/B2687136.png)

![1-((1R,5S)-8-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2687139.png)

![N-(4-bromophenyl)-5-[ethyl(phenyl)sulfamoyl]-2-fluorobenzamide](/img/structure/B2687142.png)

![4-(Phenylsulfonyl)-8-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2687143.png)